molecular formula C3H7N3O4 B14703100 (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium

(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium

Cat. No.: B14703100
M. Wt: 149.11 g/mol
InChI Key: ZGNLFUXWZJGETL-SGOSMCFMSA-N
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Description

(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structural configuration, which includes an amino group, a carboxyl group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization of the resulting amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding oxides or reduced to yield amines . Substitution reactions often involve the replacement of the hydroxyimino group with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . These reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound and minimizing side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups, expanding the compound’s utility in various applications .

Scientific Research Applications

Chemistry: In chemistry, (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme mechanisms and metabolic pathways .

Medicine: In medicine, this compound is explored for its therapeutic potential. It has been investigated as a potential drug candidate for treating various diseases, including cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it an essential component in the synthesis of high-value products .

Mechanism of Action

Properties

Molecular Formula

C3H7N3O4

Molecular Weight

149.11 g/mol

IUPAC Name

(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m1/s1

InChI Key

ZGNLFUXWZJGETL-SGOSMCFMSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)/[N+](=N/O)/[O-]

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Origin of Product

United States

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